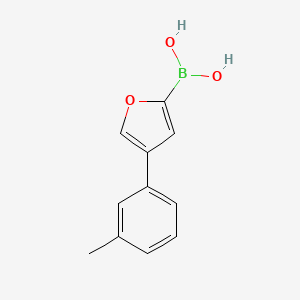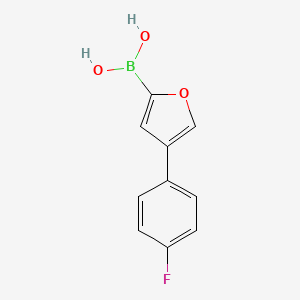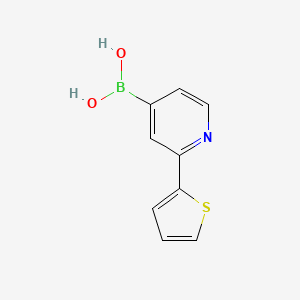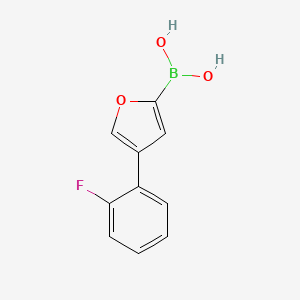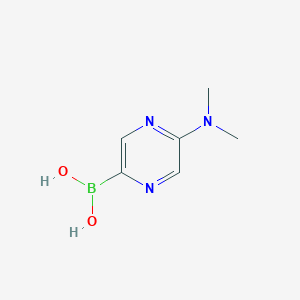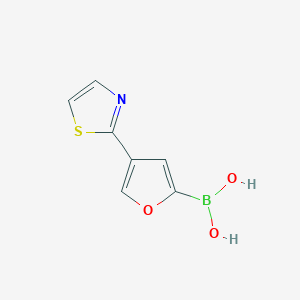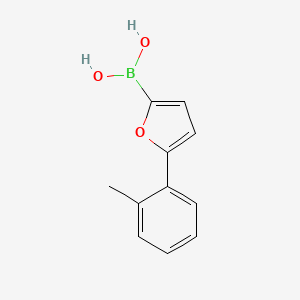
5-(2-Tolyl)furan-2-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Tolyl)furan-2-boronic acid is a boronic acid derivative of 2-furan, which is an aromatic hydrocarbon. It is a widely used organic compound in the field of organic synthesis, due to its versatile reactivity and stability. This compound has been used in various applications, such as the synthesis of organic compounds, the formation of polymers, and the preparation of pharmaceuticals.
科学的研究の応用
5-(2-Tolyl)furan-2-boronic acid has been widely used in scientific research due to its versatile reactivity and stability. It has been used in the synthesis of organic compounds, the formation of polymers, and the preparation of pharmaceuticals. In addition, this compound has also been used in the synthesis of various heterocyclic compounds, such as furanones, thiophenes, and thiazoles. Furthermore, this compound has been used in the synthesis of various metal-organic frameworks, which are used in various applications, such as gas storage and catalysis.
作用機序
The mechanism of action of 5-(2-Tolyl)furan-2-boronic acid is based on its ability to form boronate esters with various substrates. These boronate esters can then undergo a variety of reactions, depending on the substrate. For example, boronate esters can be used to form metal-organic frameworks, as well as to catalyze organic reactions.
Biochemical and Physiological Effects
Due to its reactivity and stability, this compound has been used in various biochemical and physiological studies. For example, it has been used to study the role of boronate esters in the regulation of enzyme activity, as well as to study the role of boronate esters in the regulation of gene expression. In addition, this compound has also been used in the study of the metabolism of drugs, as well as in the study of the biological effects of boronates.
実験室実験の利点と制限
The use of 5-(2-Tolyl)furan-2-boronic acid in lab experiments has several advantages. Firstly, this compound is relatively stable and can be stored for long periods of time. Secondly, it is relatively easy to obtain and is relatively inexpensive. Finally, it has a wide range of reactivity, allowing for a variety of reactions to be carried out.
However, there are also several limitations to the use of this compound in lab experiments. Firstly, this compound is toxic and should be handled with care. Secondly, it is not soluble in water, and therefore, special solvents must be used in order to carry out reactions. Finally, the reactivity of this compound is limited, and therefore, it is not suitable for use in certain types of reactions.
将来の方向性
The use of 5-(2-Tolyl)furan-2-boronic acid in scientific research has a wide range of potential applications. One potential future direction is the development of new catalysts based on boronate esters. Another potential direction is the development of new polymers and materials based on boronate esters. Finally, this compound could also be used in the development of new drugs and pharmaceuticals.
合成法
The synthesis of 5-(2-Tolyl)furan-2-boronic acid is typically achieved through a two-step process. In the first step, the starting material, 2-furan, is reacted with boronic acid in the presence of a base catalyst to form the desired boronic acid derivative. The second step involves the oxidation of the boronic acid derivative to the desired product, this compound. This process is often carried out using a chemical oxidizing agent such as hydrogen peroxide or potassium permanganate.
特性
IUPAC Name |
[5-(2-methylphenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUQFOBMHCTLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C2=CC=CC=C2C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


